molecular formula C9H11NO B1294795 7-Hydroxy-1,2,3,4-tetrahydroquinoline CAS No. 58196-33-1

7-Hydroxy-1,2,3,4-tetrahydroquinoline

Cat. No. B1294795
CAS RN: 58196-33-1
M. Wt: 149.19 g/mol
InChI Key: HJJRGZMJZDSMDB-UHFFFAOYSA-N
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Patent
US04622400

Procedure details

and phthalic anhydride 3.0 g. were heated as described in Example 11. Another 3.0 g. of the amino-phenol and 85% phosphoric acid 8 ml. were added and the contents heated under reflux in an oil-bath at 170° for three hours. A solution of 50% aqueous perchloric acid 8 ml. in methanol 80 ml. was added to the cooled reaction, the mixture refluxed and cooled at 0° overnight. Filtration gave 5.0 g. (44%) of dark red crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
dark red crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(=O)O[C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][C:13]1C=CC=C[C:14]=1O.P(=O)(O)(O)[OH:21].Cl(O)(=O)(=O)=O>CO>[OH:21][C:9]1[CH:10]=[C:2]2[C:3]([CH2:4][CH2:14][CH2:13][NH:12]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Five
Name
dark red crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the contents heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an oil-bath at 170° for three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added to the cooled reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave 5.0 g

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2CCCNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.